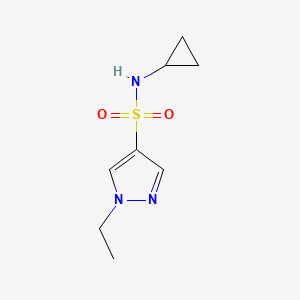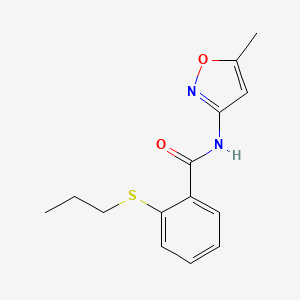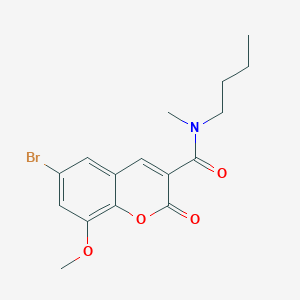![molecular formula C22H28N4O B5454994 (2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5454994.png)
(2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with a diazatricycloundecane framework, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone may be studied for its potential as a bioactive molecule
Medicine
In medicine, this compound may have therapeutic potential due to its ability to interact with specific molecular targets. Research could focus on its efficacy in treating certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties. Its complex structure may lend itself to applications in areas such as polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone include:
Pyrazole derivatives: Compounds with similar pyrazole rings.
Diazatricycloundecane derivatives: Compounds with similar diazatricycloundecane frameworks.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrazole ring and the diazatricycloundecane framework. This unique structure may confer specific properties and reactivity that are not observed in other similar compounds, making it a valuable subject for further research.
Propriétés
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-3-26-19(13-15(2)23-26)22(27)25-14-18(16-7-5-4-6-8-16)21-20(25)17-9-11-24(21)12-10-17/h4-8,13,17-18,20-21H,3,9-12,14H2,1-2H3/t18-,20+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFQFJJSZTUDLD-CEWLAPEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5454928.png)
![2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5454935.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5454939.png)

![7-(3,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5454951.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5454967.png)

![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]alanine](/img/structure/B5454985.png)
![1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5454987.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5454991.png)
![1-methyl-4-[2-methyl-6-(4H-1,2,4-triazol-4-yl)-3-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5455007.png)

